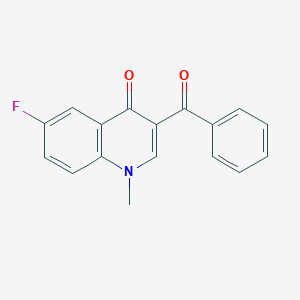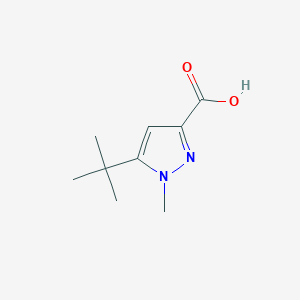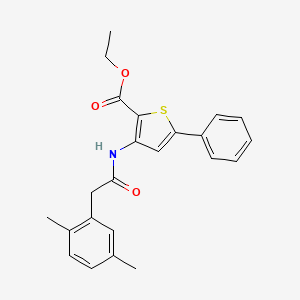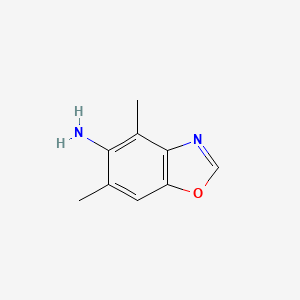
3-Benzoyl-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzoyl-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one, also known as BFQ or BFLQ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. BFQ belongs to the family of quinolone derivatives, which are known for their broad-spectrum antibacterial activity. However, BFQ has shown to exhibit unique pharmacological properties that distinguish it from other quinolones.
Wirkmechanismus
The exact mechanism of action of 3-Benzoyl-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one is not fully understood. However, it is believed that 3-Benzoyl-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one exerts its pharmacological effects by inhibiting DNA gyrase and topoisomerase IV, two enzymes that are essential for bacterial DNA replication. 3-Benzoyl-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one has also been shown to induce cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway.
Biochemical and Physiological Effects:
3-Benzoyl-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one has been shown to have a low toxicity profile in vitro and in vivo. In animal studies, 3-Benzoyl-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one exhibited no significant adverse effects on the liver, kidney, or hematological system. However, further studies are needed to evaluate the long-term safety of 3-Benzoyl-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one.
Vorteile Und Einschränkungen Für Laborexperimente
3-Benzoyl-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one has several advantages for lab experiments. It is easy to synthesize, has a high purity, and exhibits a broad-spectrum activity against bacteria and fungi. Moreover, 3-Benzoyl-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one has shown to possess selective cytotoxicity against cancer cells, which makes it a potential candidate for cancer therapy. However, 3-Benzoyl-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one has some limitations for lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Moreover, the low solubility of 3-Benzoyl-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one in water limits its use in in vivo experiments.
Zukünftige Richtungen
The potential applications of 3-Benzoyl-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one in medicinal chemistry are vast. Future research should focus on elucidating the mechanism of action of 3-Benzoyl-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one and optimizing its pharmacological properties. Moreover, further studies are needed to evaluate the safety and efficacy of 3-Benzoyl-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one in animal models and clinical trials. Finally, the development of novel synthetic approaches for 3-Benzoyl-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one could improve its yield and purity, making it more accessible for large-scale production.
Conclusion:
In conclusion, 3-Benzoyl-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one is a synthetic compound that has shown to exhibit unique pharmacological properties. Its broad-spectrum activity against bacteria and fungi, selective cytotoxicity against cancer cells, and anti-inflammatory properties make it a potential candidate for drug development. However, further research is needed to fully understand its mechanism of action and optimize its pharmacological properties.
Synthesemethoden
3-Benzoyl-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one can be synthesized via a multistep process that involves the reaction of 2-chloro-3-fluoroaniline with ethyl acetoacetate, followed by cyclization and subsequent oxidation. The yield of the synthesis method is reported to be around 50%, which makes it a feasible approach for large-scale production.
Wissenschaftliche Forschungsanwendungen
3-Benzoyl-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one has shown to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. In vitro studies have demonstrated that 3-Benzoyl-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one is effective against a variety of bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. 3-Benzoyl-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one has also shown to inhibit the growth of Candida albicans and Aspergillus fumigatus, two common fungal pathogens. Moreover, 3-Benzoyl-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one has exhibited selective cytotoxicity against cancer cells, making it a potential candidate for cancer therapy. Finally, 3-Benzoyl-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one has shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
3-benzoyl-6-fluoro-1-methylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO2/c1-19-10-14(16(20)11-5-3-2-4-6-11)17(21)13-9-12(18)7-8-15(13)19/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXYJNYMFLPCPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=C1C=CC(=C2)F)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzoyl-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-(Dimethylamino)-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]but-2-enamide](/img/structure/B2640988.png)
![5-((3,5-Dimethylpiperidin-1-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2640989.png)
![6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B2640995.png)


![1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-amine](/img/structure/B2641000.png)
![5-(2-hydroxyphenyl)-3a-methyl-3,3a,4,6a-tetrahydropyrrolo[2,3-b]pyrrol-2(1H)-one](/img/structure/B2641002.png)
![N-(2,4-dimethoxyphenyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2641003.png)
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-2-phenoxybenzamide](/img/structure/B2641004.png)
![3-[[2,4-dimethyl-5-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]-N,N-diethylpropanamide](/img/structure/B2641005.png)

![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B2641008.png)

